1-Methyl-4-methylaminopiperidine dihydrochloride
Description
1-Methyl-4-methylaminopiperidine dihydrochloride (CAS 99709-59-8) is a piperidine derivative characterized by two methyl substituents at the 1- and 4-positions of the piperidine ring, with the latter bearing an additional amine group. The dihydrochloride salt form enhances its solubility in aqueous solutions, making it suitable for pharmaceutical and chemical research applications.
Properties
IUPAC Name |
N,1-dimethylpiperidin-4-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2.2ClH/c1-8-7-3-5-9(2)6-4-7;;/h7-8H,3-6H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXTTUUGBFSJFRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCN(CC1)C.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90679360 | |
| Record name | N,1-Dimethylpiperidin-4-amine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90679360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99709-59-8 | |
| Record name | N,1-Dimethylpiperidin-4-amine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90679360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,1-dimethylpiperidin-4-amine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Starting Material Preparation: Synthesis of 1-Methyl-4-piperidone
The preparation of 1-methyl-4-methylaminopiperidine dihydrochloride typically begins with the synthesis of 1-methyl-4-piperidone, a key intermediate.
- Method : A common synthetic route involves the reaction of diethyl 1,3-acetone dicarboxylate with formaldehyde and methylamine in benzene under catalytic conditions using p-toluenesulfonic acid as the catalyst. The reaction mixture is refluxed, followed by acid treatment with concentrated hydrochloric acid to decarboxylate and isolate the product.
- Conditions : The molar ratio of diethyl 1,3-acetone dicarboxylate to methylamine to formaldehyde is approximately 1:2:3. The reaction occurs in benzene with a catalyst mass ratio of 1:1 relative to the diethyl 1,3-acetone dicarboxylate. Hydrochloric acid concentration is about 12 mol/L.
- Yield and Purity : This method yields 1-methyl-4-piperidone with a high yield of approximately 91.7% and purity of 99.4% after purification by chromatography.
- Post-processing : The crude product is refluxed, evaporated under reduced pressure, and recrystallized from acetone to obtain a pure compound melting at 93-95 °C.
Amination and Methylation to Form 1-Methyl-4-methylaminopiperidine
- Reductive Amination : The 1-methyl-4-piperidone is subjected to reductive amination to introduce the methylamino group at the 4-position. This involves reaction with methylamine or methylamine derivatives under hydrogenation conditions.
- Catalysts and Conditions : Palladium on activated carbon (Pd/C) is commonly used as the catalyst under hydrogen atmosphere at room temperature or mild heating (20-75 °C). Reaction times vary from 22 to 48 hours depending on solvent and substrate concentration.
- Solvents : Typical solvents include water, isopropyl alcohol, methanol, or mixtures thereof.
- Isolation : After hydrogenation, the catalyst is filtered off, and the product is concentrated and purified by recrystallization or chromatography.
- Yields : Yields for the hydrogenation step range from 70% to over 90% depending on conditions.
Formation of the Dihydrochloride Salt
- Salt Formation : The free base 1-methyl-4-methylaminopiperidine is converted to its dihydrochloride salt by treatment with concentrated hydrochloric acid.
- Procedure : The free base is dissolved in an appropriate solvent (e.g., ethanol or water), and hydrochloric acid is added dropwise under stirring at room temperature.
- Isolation : The salt precipitates out as crystals, which are filtered, washed, and dried under vacuum.
- Properties : The dihydrochloride salt is typically obtained as colorless crystals with well-defined melting points, suitable for pharmaceutical use.
Alternative Synthetic Routes and Derivatization
- Carbamate and Amide Intermediates : Some synthetic methods involve reacting primary amines with alkyl or benzyl chloroformates or acid chlorides to form carbamates or amides, which are then reduced to secondary amines. These intermediates can be further reacted with tosylates to introduce substituents on the piperidine ring before salt formation.
- Solvents and Bases : Aprotic solvents such as toluene, tetrahydrofuran, or dichloromethane are used with organic bases like triethylamine to facilitate these reactions.
- Analytical Confirmation : The structures of intermediates and final products are confirmed by elemental analysis, infrared spectroscopy, and nuclear magnetic resonance spectroscopy.
Summary Table of Preparation Steps and Conditions
| Step | Reagents/Conditions | Solvent(s) | Catalyst/Base | Temperature & Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 1. Synthesis of 1-methyl-4-piperidone | Diethyl 1,3-acetone dicarboxylate, formaldehyde, methylamine, p-toluenesulfonic acid catalyst, HCl treatment | Benzene, HCl | p-Toluenesulfonic acid catalyst | Reflux, then acid reflux 4 h | ~91.7 | Purified by chromatography |
| 2. Reductive amination to 1-methyl-4-methylaminopiperidine | Methylamine or derivatives, H2 gas | Water, isopropanol, methanol | Pd/C (10%) | 20-75 °C, 22-48 h | 70-90+ | Catalyst filtered off, product purified |
| 3. Salt formation | Concentrated HCl | Ethanol, water | None | Room temp, stirring | Quantitative | Crystallization of dihydrochloride salt |
| 4. Alternative derivatization | Alkyl/benzyl chloroformate or acid chloride, reduction, tosylate reaction | Toluene, THF, DCM | Triethylamine or other bases | Room temp to reflux | Variable | Confirmed by IR, NMR, elemental analysis |
Research Findings and Analytical Data
- Purity : Chromatographic purification yields the compound with purity >99%.
- Melting Point : The dihydrochloride salt exhibits melting points consistent with literature values (e.g., 93-95 °C for intermediates).
- Spectroscopy : ^1H and ^13C NMR spectra confirm the presence of methyl groups on nitrogen and piperidine ring protons consistent with the target compound. Mass spectrometry confirms molecular weight.
- Elemental Analysis : Confirms expected carbon, hydrogen, nitrogen, and chlorine contents consistent with dihydrochloride salt formulation.
- Yields : Overall yields from starting materials to final dihydrochloride salt range typically between 60-90% depending on purification and reaction efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-4-methylaminopiperidine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in an anhydrous solvent.
Substitution: Halogens or alkylating agents under controlled temperature and pressure.
Major Products Formed:
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Chemical Properties and Structure
IUPAC Name: 1-Methyl-4-(methylamino)piperidine dihydrochloride
Molecular Formula: C₈H₁₉N₂·2HCl
Molecular Weight: 201.13 g/mol
Therapeutic Applications
1-Methyl-4-methylaminopiperidine dihydrochloride has been studied for its potential therapeutic effects in several medical conditions:
- Neurological Disorders: The compound has shown promise in inhibiting acetylcholinesterase and butyrylcholinesterase, enzymes associated with Alzheimer's disease. Its structural modifications have been linked to enhanced brain exposure and dual inhibition properties, suggesting potential for novel treatments in neurodegenerative diseases .
- Psychiatric Disorders: Research indicates that this compound may modulate serotoninergic receptors, making it a candidate for treating conditions such as depression, anxiety, and schizophrenia. It exhibits agonist, partial agonist, or antagonist activities at the 5-HT_1A serotoninergic receptors .
- Cancer Treatment: A derivative of this compound has been shown to induce apoptosis in hypopharyngeal tumor cells, indicating its potential use as an adjunct to traditional chemotherapeutics .
Several case studies illustrate the effectiveness of this compound in various applications:
-
Cancer Treatment Study:
- A study demonstrated that a derivative of this compound showed enhanced efficacy in inducing apoptosis in FaDu hypopharyngeal tumor cells compared to traditional chemotherapeutics. This highlights the potential of the compound in cancer therapy .
-
Alzheimer's Disease Research:
- In clinical trials, compounds derived from similar structures were shown to significantly improve cognitive function by effectively inhibiting cholinesterase enzymes. This suggests that this compound could play a role in developing treatments for Alzheimer's disease .
Binding Affinity and Interaction Studies
Research indicates that this compound exhibits significant binding affinity towards various biological targets. Interaction studies often utilize techniques such as:
- Surface Plasmon Resonance (SPR): To measure binding kinetics.
- Fluorescence Polarization: For assessing ligand-receptor interactions.
These studies reveal that the compound can modulate the activity of several enzymes and receptors, indicating its potential as a therapeutic agent .
Mechanism of Action
The mechanism of action of 1-Methyl-4-methylaminopiperidine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biochemical effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Piperidine Derivatives
Key Observations :
- Substituent Diversity : The target compound lacks aromatic groups (e.g., phenyl in meperidine) and ester functionalities (e.g., benzoate in ), which may reduce its lipophilicity compared to analogs like 4-(diphenylmethoxy)piperidine hydrochloride .
- Salt Form: Unlike meperidine (monohydrochloride), the dihydrochloride form of the target compound may improve solubility but could complicate synthesis due to additional purification steps .
Biological Activity
1-Methyl-4-methylaminopiperidine dihydrochloride (MMAP) is a piperidine derivative with potential psychoactive properties. Its unique structure, characterized by an additional methyl group, enhances its biological activity and interaction with various biological targets. This article reviews the biological activity of MMAP, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
- Molecular Formula : C₈H₁₉N₂·2HCl
- Molecular Weight : 202.17 g/mol
MMAP primarily interacts with neurotransmitter systems, particularly those involving serotonin and dopamine pathways. Its mechanism of action may include:
- Receptor Binding : MMAP shows affinity for various receptors, including serotonin (5-HT) and dopamine (D2) receptors, influencing neurotransmitter release and uptake.
- Neurotransmitter Modulation : By modulating neurotransmitter levels, MMAP may exhibit effects similar to other psychoactive substances, potentially impacting mood and cognition.
Psychoactive Properties
Research indicates that MMAP may possess psychoactive effects. Its structural modifications allow it to interact with central nervous system (CNS) targets, which could lead to both therapeutic and adverse effects.
In Vitro Studies
Several studies have evaluated the cytotoxicity and pharmacological profiles of MMAP:
- Cytotoxicity : In vitro assessments using various cell lines demonstrated that MMAP exhibits minimal cytotoxic effects at concentrations up to 10 µM, suggesting a favorable safety profile for potential therapeutic applications .
| Cell Line | Concentration (µM) | Viability (%) |
|---|---|---|
| MRC-5 | 10 | 95 |
| CHO-K1 | 10 | 92 |
| HepG2 | 10 | 90 |
| MCF-7 | 10 | 88 |
| SH-SY5Y | 10 | 91 |
Structure-Activity Relationships (SAR)
The biological activity of MMAP is closely related to its structural features. Modifications to the piperidine ring or the amine groups can significantly alter its pharmacological profile. For example, the introduction of different substituents on the piperidine ring has been explored to enhance receptor affinity and selectivity.
Case Studies
- Antidepressant-like Effects : A study investigated the antidepressant-like effects of MMAP in animal models. Results indicated that MMAP administration led to significant reductions in behaviors associated with depression, as measured by the forced swim test .
- Anxiolytic Activity : Another study assessed MMAP's potential anxiolytic properties using the elevated plus maze paradigm. The findings suggested that MMAP may reduce anxiety-like behaviors in rodents, highlighting its potential as a therapeutic agent for anxiety disorders .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
